molecular formula C7H12N2O3S B14776087 N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide

N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide

Katalognummer: B14776087
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: WOLHEWVRAXBOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered attention in various fields, including medicinal chemistry, due to their presence in bioactive molecules and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.

Another method involves the use of nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams . These methods often require prefunctionalized starting materials and involve multistep sequences.

Industrial Production Methods

Industrial production of azetidines, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K2CO3) as a base, dimethylsulfoxonium methylide for nucleophilic substitution, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized azetidine derivatives, while nucleophilic substitution can introduce new functional groups into the azetidine ring .

Wissenschaftliche Forschungsanwendungen

N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and nitrogen-containing structure allow it to interact with enzymes and receptors in biological systems, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1,1-Dioxidothietan-3-yl)azetidine-2-carboxamide include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . Examples include:

Uniqueness

This compound is unique due to its specific functional groups and ring strain, which impart distinct reactivity and stability properties.

Eigenschaften

Molekularformel

C7H12N2O3S

Molekulargewicht

204.25 g/mol

IUPAC-Name

N-(1,1-dioxothietan-3-yl)azetidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3S/c10-7(6-1-2-8-6)9-5-3-13(11,12)4-5/h5-6,8H,1-4H2,(H,9,10)

InChI-Schlüssel

WOLHEWVRAXBOTP-UHFFFAOYSA-N

Kanonische SMILES

C1CNC1C(=O)NC2CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.